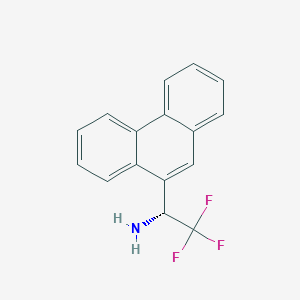
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is a chiral compound characterized by the presence of a trifluoromethyl group and a phenanthrene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and trifluoroacetaldehyde.
Formation of Intermediate: Phenanthrene undergoes a Friedel-Crafts acylation with trifluoroacetaldehyde to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in substituted amines with various alkyl groups.
科学的研究の応用
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-2,2,2-trifluoro-1-phenylethanamine: Similar structure but with a phenyl group instead of a phenanthrene moiety.
(1R)-2,2,2-trifluoro-1-naphthylethanamine: Contains a naphthyl group instead of a phenanthrene moiety.
Uniqueness
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C16H12F3N |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-phenanthren-9-ylethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H,20H2/t15-/m1/s1 |
InChIキー |
UDJBRQLFCMCWQM-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](C(F)(F)F)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
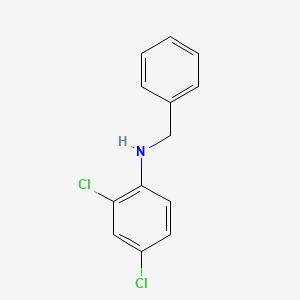
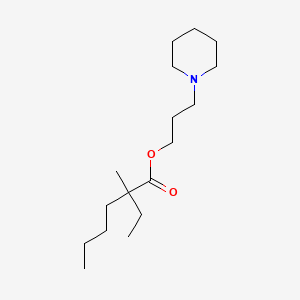
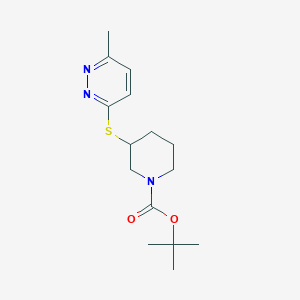
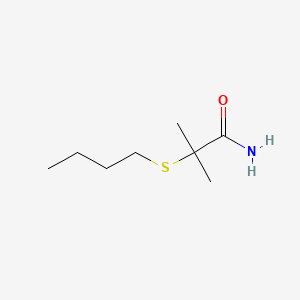
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
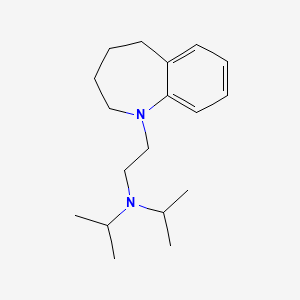

![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
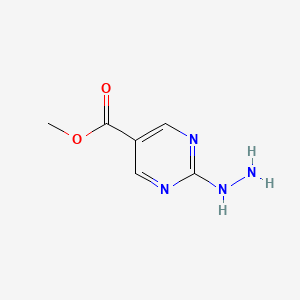
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
